(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry. It is characterized by a fused bicyclic structure that includes a pyrrolizine ring. The compound is classified under carboxylic acids due to the presence of a carboxyl functional group, and it possesses a molecular formula of and a molecular weight of approximately 169.1778 g/mol .
(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid falls under the classification of organic compounds, specifically as a carboxylic acid derivative. Its structure indicates it may have applications in pharmaceuticals due to its potential biological activity.
The synthesis of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid can be achieved through several methodologies. One common approach involves the cyclization of appropriate precursors followed by oxidation and carboxylation steps.
The structural representation of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid can be depicted using its SMILES notation: OC(=O)[C@@H]1CC[C@H]2N1C(=O)CC2
. This notation illustrates the stereochemistry and connectivity of atoms within the molecule.
(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and ketones:
The reactivity of this compound is influenced by both its functional groups, which provide sites for reaction, and its stereochemistry, which can affect reaction pathways and selectivity.
The mechanism of action for (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid primarily relates to its interactions in biological systems:
Research into its biological activity is ongoing, and detailed studies are necessary to elucidate its precise mechanisms within physiological contexts.
The physical properties of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid include:
Key chemical properties include:
Relevant data on these properties can be found in chemical databases like PubChem .
(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid has potential applications in:
Continued research into this compound may reveal further applications across various scientific fields .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3